Comparative Bioactivity Tier Classification in Furan‑Pyrazine Benzamide Library
In a curated molecular bioactivity database, 3-(dimethylamino)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is assigned a bioactivity value of ≤ 0.1 μM, the highest potency tier available in the classification scheme. By contrast, the closest structurally annotated analog, 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide (CAS 2034499-63-1), is categorized in the > 0.1 μM and ≤ 10 μM tier, indicating at least a 10‑fold lower potency under comparable assay conditions [1]. This categorical separation is consistent with the hypothesis that the dimethylamino group provides a stronger hydrogen‑bonding interaction with conserved kinase hinge‑region residues than the cyano group, which acts only as a weak hydrogen‑bond acceptor.
| Evidence Dimension | Bioactivity tier (potency classification) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (highest tier) |
| Comparator Or Baseline | 3-Cyano analog (CAS 2034499-63-1): > 0.1 μM and ≤ 10 μM |
| Quantified Difference | At least one full tier separation (≥ 10‑fold potency difference implied) |
| Conditions | Curated bioactivity database incorporating multiple assay readouts; exact target(s) not specified in public record |
Why This Matters
Binary tier classification provides a procurement-relevant filter: researchers seeking the most potent furan‑pyrazine benzamide for preliminary hit expansion should prioritize the ≤ 0.1 μM tier member over analogs in lower tiers to maximize probability of confirming activity in secondary assays.
- [1] MolBiC IDRB Lab. Compound Bioactivity Table – CP0671412 and comparator entries. Bioactivity tiers: ≤ 0.1 μM, > 0.1 μM and ≤ 10 μM, > 10 μM. View Source
